3,6-Difluoro-2-methoxybenzamide
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Overview
Description
3,6-Difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-methoxybenzamide typically involves the reaction of 3,6-difluoro-2-methoxybenzoic acid with an appropriate amine under amide formation conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides.
Scientific Research Applications
3,6-Difluoro-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial cell division protein FtsZ by stabilizing its polymerized form, which disrupts cell division in bacteria . This mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,6-Difluoro-3-methoxybenzamide: Similar structure but with fluorine atoms at different positions, affecting its interaction with molecular targets.
Uniqueness
3,6-Difluoro-2-methoxybenzamide is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,6-difluoro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYYUAGSPNNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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